2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Overview
Description
2-((Piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a benzo[d]imidazole moiety, and a thioether linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Thiolation Reaction: The piperidine derivative is then reacted with a suitable thiolating agent, such as thiophosgene or Lawesson's reagent, to introduce the thioether group.
Benzimidazole Formation: The thiolated piperidine is subsequently reacted with o-phenylenediamine under acidic conditions to form the benzo[d]imidazole ring.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-((Piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: The compound can be reduced to remove the benzo[d]imidazole ring or modify the piperidine ring.
Substitution Reactions: The thioether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.
Reduced Derivatives: Resulting from the reduction of the benzo[d]imidazole ring or piperidine ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Piperidine derivatives
Benzo[d]imidazole derivatives
Thioether-containing compounds
Uniqueness: 2-((Piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is unique due to its combination of a piperidine ring, a benzo[d]imidazole moiety, and a thioether linkage. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Biological Activity
2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a compound that belongs to the benzimidazole family, characterized by its unique structure that combines a benzimidazole core with a piperidine moiety. This structural arrangement is significant as it contributes to the compound's diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 201.27 g/mol. The compound features a benzimidazole ring linked to a piperidinylmethylthio group, which enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.27 g/mol |
CAS Number | 123771-23-3 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular processes. This inhibition can lead to:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, particularly in the G2/M phase.
- Apoptosis Induction : It promotes apoptotic pathways, increasing the levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.1 - 0.2 |
MDA-MB-468 | 0.5 |
A549 | 0.29 - 1.48 |
The compound's mechanism as an inhibitor of tubulin polymerization further supports its role as an anticancer agent, with IC50 values indicating potent activity against tumor cells .
Antimicrobial and Antiviral Properties
In addition to its anticancer effects, this compound exhibits promising antimicrobial and antiviral properties:
- Antimicrobial Activity : Research indicates that it can inhibit the growth of various bacterial strains, demonstrating potential for use in treating infections.
- Antiviral Activity : Preliminary studies suggest effectiveness against certain viral pathogens, although further research is needed to elucidate specific mechanisms.
Case Studies and Research Findings
Several studies have documented the biological activities of related benzimidazole derivatives, providing insights into the potential applications of this compound:
- Anti-inflammatory Effects : A related benzimidazole derivative showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .
- Structural Activity Relationship (SAR) : Research into similar compounds suggests that modifications at specific positions on the benzimidazole ring can enhance or diminish biological activity, highlighting the importance of structure in drug design .
Properties
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRZJNNKSMDGIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=NC3=CC=CC=C3N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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